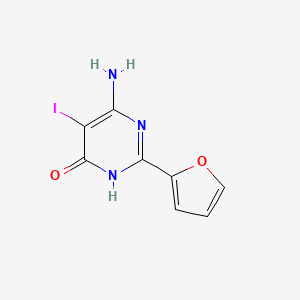

6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

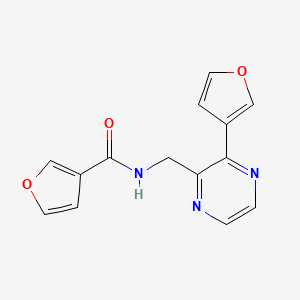

“6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol” is a chemical compound with a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a furan ring, which is a heterocyclic compound that consists of a five-member aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Antiprotozoal and Antimicrobial Agents

Research on related furan derivatives has led to the development of novel compounds with significant antiprotozoal and antimicrobial activities. For instance, compounds derived from furan-2-yl structures have shown strong DNA affinities, exhibiting in vitro and in vivo activities against Trypanosoma brucei rhodesiense, responsible for sleeping sickness, and Plasmodium falciparum, the causative agent of malaria. These findings highlight the potential of furan-based compounds in treating infectious diseases (Ismail et al., 2004).

Synthesis of Novel Derivatives for Anti-Inflammatory and Analgesic Activities

Furan-2-yl compounds have also been synthesized for potential anti-inflammatory and analgesic applications. New visnagen and khellin furochromone pyrimidine derivatives have been prepared, displaying promising analgesic and anti-inflammatory activities. This research area opens up possibilities for developing new therapeutic agents based on furan-2-yl derivatives (Abu‐Hashem & Youssef, 2011).

Anticancer Studies

Further studies have explored the anticancer potential of furan derivatives. A series of 4(5-(4-chlorophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated for their in vitro anticancer and antimicrobial activities, demonstrating the varied biological activities of furan-containing compounds. These investigations provide a foundation for the development of new anticancer agents with improved efficacy and selectivity (Mathew & Ezhilarasi, 2021).

Novel Synthesis Approaches and Chemical Properties

The synthesis and characterization of functionalized 1H-pyrimidine-2-thiones have showcased the versatility of furan-2-yl derivatives in organic synthesis. These compounds serve as key intermediates for developing various heterocyclic compounds, further expanding the scope of chemical transformations available to researchers and chemists (Akçamur et al., 1988).

Enhanced DNA-Binding Affinity

The structural analysis of furan derivatives interacting with DNA has revealed enhanced binding affinities, suggesting potential applications in targeting specific DNA sequences for therapeutic and research purposes. This area of research emphasizes the importance of furan derivatives in developing novel drug candidates with specific modes of action (Laughton et al., 1995).

Future Directions

properties

IUPAC Name |

4-amino-2-(furan-2-yl)-5-iodo-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c9-5-6(10)11-7(12-8(5)13)4-2-1-3-14-4/h1-3H,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNWNEFCWOLTNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(C(=O)N2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2447429.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)

![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)

![7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2447438.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B2447445.png)

![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)